1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
Overview
Description
“1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol” is a compound with the molecular weight of 189.21 . Its IUPAC name is (5-methyl-3-phenyl-4-isoxazolyl)methanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol” is 1S/C11H11NO2/c1-8-10(7-13)11(12-14-8)9-5-3-2-4-6-9/h2-6,13H,7H2,1H3 .Physical And Chemical Properties Analysis
“1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol” is a solid compound with a boiling point of 81-83°C . It is stored at ambient temperature .Scientific Research Applications
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Synthetic Chemistry
- An ultrasonic-assisted, one-pot procedure has been developed for the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives .
- These derivatives have biological and pharmaceutical properties and have been synthesized in moderate to excellent yields .
- Unfortunately, the source does not provide a detailed description of the methods of application or experimental procedures, including any relevant technical details or parameters .
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Pharmaceutical Research
- N-[[(5-methyl-3-phenylisoxazol-4-yl)phenyl] sulfonyl]propanamide, sodium salt, parecoxib sodium is a potent and selective inhibitor of COX-2 for parenteral administration .
- The specific methods of application or experimental procedures, technical details, and outcomes were not detailed in the source .
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Anti-inflammatory Research
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Metal-free Synthetic Routes
- Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
Safety And Hazards
Future Directions
Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs. Given its enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that “1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol”, as an isoxazole derivative, may also have potential applications in the field of drug discovery.
properties
IUPAC Name |
1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQOOSLMUWKCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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